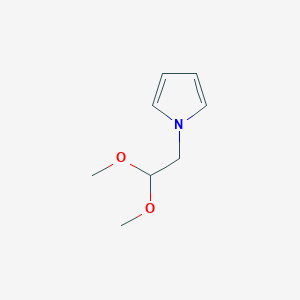
1-(2,2-Dimethoxyethyl)-1H-pyrrole
概要
説明
1-(2,2-Dimethoxyethyl)-1H-pyrrole is a chemical compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic organic compounds This compound is characterized by the presence of a pyrrole ring substituted with a 2,2-dimethoxyethyl group
準備方法
The synthesis of 1-(2,2-Dimethoxyethyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product can be purified through standard techniques such as distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
1-(2,2-Dimethoxyethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents such as lithium aluminum hydride.
Substitution: The 2,2-dimethoxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxaldehyde derivatives, while substitution reactions can produce a variety of substituted pyrroles.
科学的研究の応用
1-(2,2-Dimethoxyethyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound can be used in the study of biological processes involving pyrrole derivatives. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the pharmacological properties of pyrrole derivatives has shown potential for developing new therapeutic agents. This compound may be investigated for its potential medicinal properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2,2-Dimethoxyethyl)-1H-pyrrole involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as oxidation and substitution. These reactions can alter the structure and function of target molecules, leading to specific biological or chemical outcomes.
類似化合物との比較
1-(2,2-Dimethoxyethyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(2,2-Dimethoxyethyl)-1H-indole: This compound has a similar structure but with an indole ring instead of a pyrrole ring. The presence of the indole ring can impart different chemical and biological properties.
This compound-2-carboxaldehyde: This derivative has an additional formyl group, which can significantly alter its reactivity and applications.
2,2-Dimethoxyethylamine: While not a pyrrole derivative, this compound shares the 2,2-dimethoxyethyl group and can be used in similar synthetic applications.
特性
IUPAC Name |
1-(2,2-dimethoxyethyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPYGFRXGDLMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377463 | |
| Record name | 1-(2,2-Dimethoxyethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93217-61-9 | |
| Record name | 1-(2,2-Dimethoxyethyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















